molecular formula C12H16N2O4S2 B2394590 methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396684-33-5

methyl 3-(N-(4-(dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2394590
CAS RN: 1396684-33-5
M. Wt: 316.39
InChI Key: OYACVLTYCFVCTO-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxylate group (COO-), a sulfamoyl group (SO2NH2), and a dimethylamino group (N(CH3)2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, carboxylate group, sulfamoyl group, and dimethylamino group would all contribute to its overall structure .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its various functional groups. For example, the carboxylate group could participate in acid-base reactions, the sulfamoyl group could undergo hydrolysis, and the dimethylamino group could take part in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate, sulfamoyl, and dimethylamino groups could make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-ray Structure : A study details the synthesis and X-ray analysis of a compound produced from 2-aminobenzothiazole and dimethyl but-2-ynedioate, which shows the potential of such compounds in exploring molecular structures and interactions. The structure solved by direct methods indicates the importance of sulfur atoms in molecular π-bonding and bond-length variations, providing a foundation for the research applications of similar compounds in material science and molecular engineering (C. Chan, J. C. Ma, T. Mak, 1977).

Molecular Interactions and Reactions

  • Carbodiimide-sulfoxide Reactions : This study highlights the reactions between compounds containing reactive methylene groups and dicyclohexylcarbodiimide with dimethyl sulfoxide, leading to the formation of highly stabilized sulfonium ylides. The insights from these reactions could be useful in the design of new synthetic routes and the understanding of molecular interactions involving similar structures (A. Cook, J. G. Moffatt, 1968).

Environmental Chemistry

  • Photochemical Degradation of Crude Oil Components : An investigation into the photochemical degradation of benzothiophene derivatives in aqueous solutions provides insights into the environmental fate of crude oil components, suggesting potential research applications of related compounds in studying environmental pollution and degradation pathways (J. Andersson, Stefan Bobinger, 1996).

Antimicrobial Activity

  • Antimicrobial Activity and Docking Study : A study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives reports interesting antimicrobial activities, indicating the potential of similarly structured compounds in the development of new antimicrobial agents. The use of molecular docking further suggests applications in drug design and the study of molecular interactions (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).

Future Directions

The study of new compounds like this one is crucial for the advancement of science and technology. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

methyl 3-[4-(dimethylamino)but-2-ynylsulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S2/c1-14(2)8-5-4-7-13-20(16,17)10-6-9-19-11(10)12(15)18-3/h6,9,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYACVLTYCFVCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNS(=O)(=O)C1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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